molecular formula C19H20FN3S B2862342 5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 683779-94-4

5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2862342
CAS No.: 683779-94-4
M. Wt: 341.45
InChI Key: YCEXYVZBQYSOEN-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 5-(4-fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine (synonyms: ZINC2889083, AKOS000811937) is a thieno[2,3-d]pyrimidine derivative with a 4-fluorophenyl group at position 5, a methyl group at position 6, and a 4-methylpiperidine substituent at position 4 (Figure 1). Its molecular formula is C₂₀H₂₁FN₄S, with a molecular weight of 368.47 g/mol. The piperidine moiety enhances solubility and bioavailability, while the 4-fluorophenyl group contributes to target binding via hydrophobic interactions and fluorine’s electronegativity.

Potential Applications Thieno[2,3-d]pyrimidines are known for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibition. aeruginosa, M. tuberculosis).

Properties

IUPAC Name

5-(4-fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3S/c1-12-7-9-23(10-8-12)18-17-16(14-3-5-15(20)6-4-14)13(2)24-19(17)22-11-21-18/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEXYVZBQYSOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction is carried out under reflux conditions, often in the presence of a desiccant such as calcium chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives

Anticancer Activity
Compound Name Substituents Biological Activity Efficacy (IC₅₀ or Comparison) Reference
Target Compound 5-(4-Fluorophenyl), 6-methyl, 4-(4-methylpiperidin-1-yl) Under investigation Structural analogs suggest high potential
6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl]-methoxy}-thieno[2,3-d]pyrimidine 4-isoxazole-methoxy, 6-methyl Cytotoxicity against A549, HCT116, MCF-7 IC₅₀ = 4.21 nM (vs. gefitinib: 20.68 µM)
5-Amino-2-ethylmercapto-4-phenyl-6-substituted thieno[2,3-d]pyrimidine 5-amino, 2-ethylmercapto, 4-phenyl Cytotoxicity against MCF-7 IC₅₀ = 8.3 µg/mL

Key Findings :

  • The 4-methylpiperidine group in the target compound may improve membrane permeability compared to bulkier substituents (e.g., isoxazole-methoxy).
  • Fluorine at position 5 enhances binding affinity to kinases (e.g., PI3K, mTOR) compared to non-halogenated analogs.
Antimicrobial Activity
Compound Name Substituents Biological Activity Efficacy Reference
Target Compound 5-(4-Fluorophenyl), 4-(4-methylpiperidin-1-yl) Under investigation Structural similarity to active analogs
3-(Pyridin-3-yl)-5-(thiophen-2-yl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine 3-pyridinyl, 5-thiophenyl Broad-spectrum antimicrobial Active against S. aureus and E. coli
4-Amino-thieno[2,3-d]pyrimidines with morpholine/piperidine 4-morpholine/piperidine Anti-tubercular (QcrB inhibition) IC₅₀ < 1 µM for M. tuberculosis

Key Findings :

  • The 4-methylpiperidine group in the target compound aligns with active anti-tubercular derivatives targeting QcrB.
  • Fluorine’s electron-withdrawing effect may enhance interactions with bacterial enzymes (e.g., TrmD methyltransferase).
Enzyme Inhibition
Compound Name Substituents Target Enzyme Efficacy Reference
Target Compound 5-(4-Fluorophenyl), 4-(4-methylpiperidin-1-yl) Potential DHFR/TS inhibition Predicted high affinity
2-Amino-4-oxo-6-methylthieno[2,3-d]pyrimidine 2-amino, 4-oxo, 6-methyl Human DHFR Binds in folate orientation (X-ray confirmed)
Pyrrolo[2,3-d]pyrimidine analogs Pyrrolo ring Human DHFR Lower activity than thieno analogs

Key Findings :

  • Thieno[2,3-d]pyrimidines exhibit superior DHFR inhibition over pyrrolo analogs due to closer resemblance to pteridine rings in folate.
  • The 4-methylpiperidine substituent in the target compound may stabilize interactions with DHFR’s hydrophobic pocket.

Structural Advantages of the Target Compound

  • 4-Methylpiperidine : Enhances solubility and confers conformational rigidity for target binding.
  • 5-(4-Fluorophenyl) : Fluorine’s electronegativity improves binding to aromatic residues in enzyme active sites.
  • 6-Methyl Group : Reduces metabolic degradation compared to hydrogen or larger substituents.

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